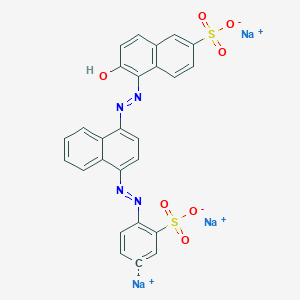
Acid Violet 131
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acid Violet 131, also known by its chemical name 4-[(4-Amino-9,10-dihydro-9,10-dioxoanthracen-1-yl)amino]benzenesulfonic acid, is a synthetic dye belonging to the anthraquinone class. It is widely used in the textile industry for dyeing wool, silk, and nylon fabrics due to its vibrant violet color and excellent fastness properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acid Violet 131 typically involves the reaction of 1-amino-4-bromoanthraquinone with aniline in the presence of a copper catalyst. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures. The resulting product is then sulfonated using sulfuric acid to introduce the sulfonic acid group, which enhances the dye’s solubility in water.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The final product is purified through filtration and recrystallization to remove any impurities.
化学反応の分析
Types of Reactions
Acid Violet 131 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dye to its leuco form, which is colorless.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite are used under mild conditions.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Leuco form of the dye.
Substitution: Various substituted anthraquinone derivatives.
科学的研究の応用
Acid Violet 131 has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in redox titrations.
Biology: Employed in histological staining to visualize cellular components.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the dyeing of textiles and as a colorant in inks and paints.
作用機序
The mechanism of action of Acid Violet 131 involves its ability to interact with various molecular targets. In biological systems, the dye binds to nucleic acids and proteins, allowing it to stain cellular components selectively. The sulfonic acid group enhances its solubility and facilitates its interaction with charged biomolecules.
類似化合物との比較
Similar Compounds
Acid Violet 49: Another anthraquinone dye with similar applications but different spectral properties.
Acid Blue 25: A related dye used for similar purposes but with a blue hue.
Acid Red 131: A structurally similar dye with red coloration.
Uniqueness
Acid Violet 131 is unique due to its specific absorption spectrum, which provides a distinct violet color. Its excellent fastness properties and solubility in water make it highly suitable for textile applications.
特性
分子式 |
C26H15N4Na3O7S2 |
|---|---|
分子量 |
628.5 g/mol |
IUPAC名 |
trisodium;6-hydroxy-5-[[4-[(2-sulfonatobenzene-4-id-1-yl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C26H17N4O7S2.3Na/c31-24-14-9-16-15-17(38(32,33)34)10-11-18(16)26(24)30-28-22-13-12-21(19-5-1-2-6-20(19)22)27-29-23-7-3-4-8-25(23)39(35,36)37;;;/h1-3,5-15,31H,(H,32,33,34)(H,35,36,37);;;/q-1;3*+1/p-2 |
InChIキー |
MLSSMFBYFUBPQA-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=C(C=CC4=C3C=CC(=C4)S(=O)(=O)[O-])O)N=NC5=C(C=[C-]C=C5)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![beta-D-GLCNAC-[1->6]-alpha-D-MAN-1->OME](/img/structure/B13832439.png)








![4-[(4-Aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline;phenol;hydrochloride](/img/structure/B13832489.png)
![6-[[2-(2-Ethoxyphenoxy)phenyl]methyl]morpholin-3-one](/img/structure/B13832494.png)

![(2S)-2-[[(2S)-6-amino-2-[[2-[[(1R,4S,7S,10S,16S,19S,22S,25S,28S,31S,34R,39R,42S,45S,48S,55R,58S)-55-[[(2S)-6-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]hexanoyl]amino]-16,31,45-tris(4-aminobutyl)-58-(2-amino-2-oxoethyl)-4,19,42-tris[(2S)-butan-2-yl]-28,48-bis(3-carbamimidamidopropyl)-7,25-bis(1H-imidazol-4-ylmethyl)-3,6,9,15,18,21,24,27,30,33,41,44,47,50,56,59-hexadecaoxo-22-propan-2-yl-36,37,52,53-tetrathia-2,5,8,14,17,20,23,26,29,32,40,43,46,49,57,60-hexadecazatricyclo[32.16.10.010,14]hexacontane-39-carbonyl]amino]acetyl]amino]hexanoyl]amino]butanediamide](/img/structure/B13832500.png)

